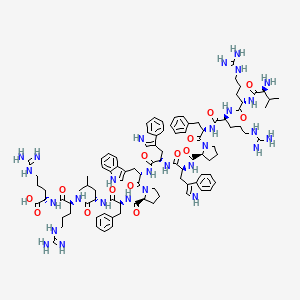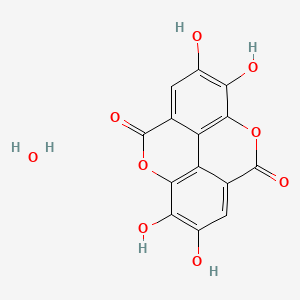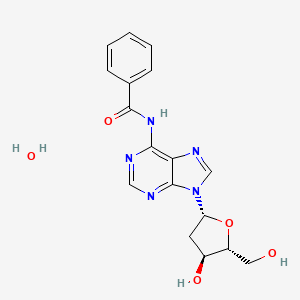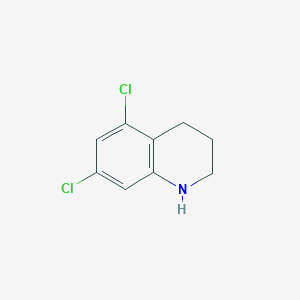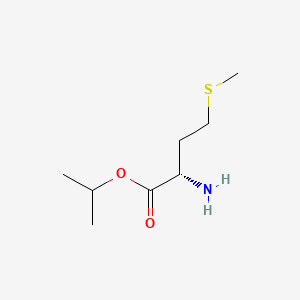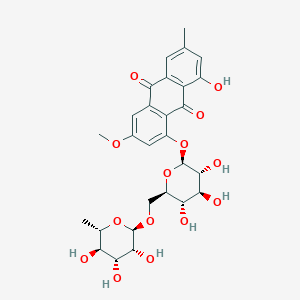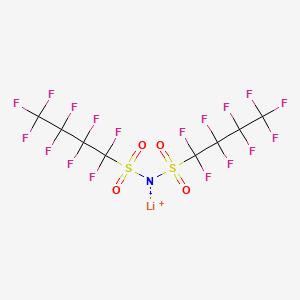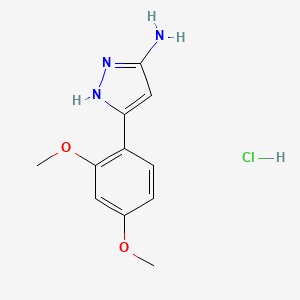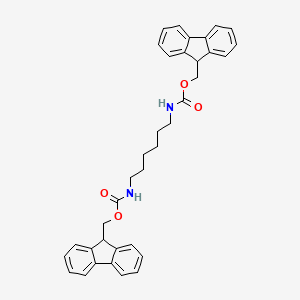
Carbamic acid, 1,6-hexanediylbis-, bis(9H-fluoren-9-ylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-1,6-hexanediamine: is a synthetic organic compound characterized by the presence of two fluorene groups attached to a hexanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-1,6-hexanediamine typically involves the reaction of 1,6-hexanediamine with 9H-fluorene-9-ylmethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The fluorene groups can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as palladium on carbon for hydrogenation reactions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives, depending on the reagents used.
Scientific Research Applications
N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-1,6-hexanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-1,6-hexanediamine involves its interaction with specific molecular targets. The fluorene groups can engage in π-π stacking interactions with aromatic residues in proteins, while the hexanediamine backbone can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-L-cystine diethyl ester: Similar in structure but contains a cystine backbone instead of hexanediamine.
N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-L-lysine: Contains a lysine backbone, offering different reactivity and applications.
Uniqueness: N,N’-Bis(9H-fluorene-9-ylmethoxycarbonyl)-1,6-hexanediamine is unique due to its hexanediamine backbone, which provides flexibility and distinct reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.
Properties
Molecular Formula |
C36H36N2O4 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C36H36N2O4/c39-35(41-23-33-29-17-7-3-13-25(29)26-14-4-8-18-30(26)33)37-21-11-1-2-12-22-38-36(40)42-24-34-31-19-9-5-15-27(31)28-16-6-10-20-32(28)34/h3-10,13-20,33-34H,1-2,11-12,21-24H2,(H,37,39)(H,38,40) |
InChI Key |
XRAMEHQSATYLEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


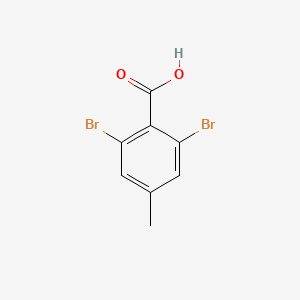
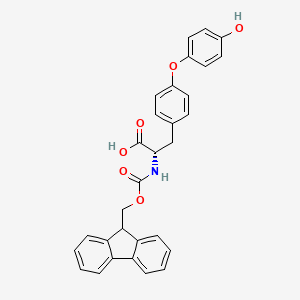
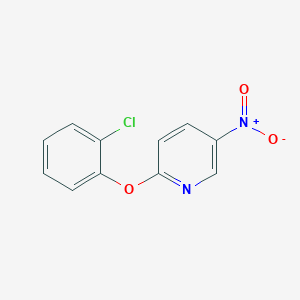

![Nickel(2+);6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1644554.png)
